![molecular formula C15H15N5O3 B2964552 2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2097891-10-4](/img/structure/B2964552.png)

2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

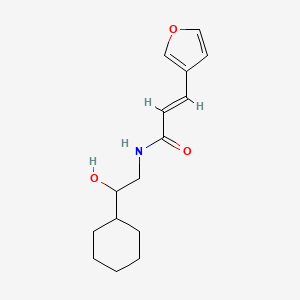

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its anti-tubercular activity. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis

This compound appears as white crystals . Its melting point is between 161–163 °C . The compound’s spectroscopic data, including its FTIR and NMR spectra, provide further information about its physical and chemical properties .科学的研究の応用

Electrolyte Component for Energy Storage Devices

This compound can be used in the development of single-ion conducting polymer electrolytes (SIPE) for energy storage devices. The presence of hydrogen bonds within the SIPE structure, which can be achieved through reversible addition-fragmentation chain transfer (RAFT) copolymerization, contributes to mechanical strength and electrochemical stability . This makes it suitable for use in lithium metal batteries (LMB), where it can help suppress the growth of lithium dendrites, a common issue that affects battery life and safety .

Anticancer Drug Development

The fused pyrazolothiazoles and pyrazolothiazines, which can be synthesized using this compound, are of particular interest in medicinal chemistry for their antitumor properties . These structures are found in several anticancer drugs and are being explored for their potential to inhibit topoisomerase II alpha, a key enzyme involved in DNA replication and cell division .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Its structure allows for the creation of complex molecules with potential biological activity, including the development of new synthetic methodologies .

Pharmacological Research

Due to its structural similarity with known pharmacophores, this compound can be used in pharmacological research to develop new drugs with improved specificity and lower toxicity. It can be incorporated into the molecular structure of drugs to enhance their efficacy and reduce side effects .

Material Science

In material science, this compound can contribute to the creation of high-performance materials with desirable thermal and mechanical properties. Its inclusion in polymers can lead to the development of materials that withstand extreme conditions, which is beneficial for aerospace and automotive industries .

Chemical Engineering

The compound’s chemical properties make it a valuable asset in chemical engineering, where it can be used to improve processes such as catalysis, separation, and chemical synthesis. Its ability to form stable bonds and structures can lead to more efficient and sustainable chemical processes .

将来の方向性

The future directions for research on this compound could involve further development of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Additionally, the synthesis of more derivatives and their evaluation for anti-tubercular activity could be a promising direction for future research .

特性

IUPAC Name |

2-methyl-6-(3-oxo-4-pyridin-3-ylpiperazine-1-carbonyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-18-13(21)5-4-12(17-18)15(23)19-7-8-20(14(22)10-19)11-3-2-6-16-9-11/h2-6,9H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFHMRVBESVCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(4-isopropylphenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2964473.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2964478.png)

![(3-Bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2964479.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)

![N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2964484.png)

![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)

![N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2964487.png)

![Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate](/img/structure/B2964491.png)